Bienvenue dans la boutique en ligne BenchChem!

2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide

Lipophilicity logP Fragment-based drug discovery

2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide offers a quantifiable logP advantage (~0.28) over N-ethyl analogues (>1.3 units lower), enabling broader hydrophobicity screening within the same azetidine core. The sterically demanding tert-pentyl group differentiates this building block for hydrophobic back-pocket targeting in kinase inhibitors and reduces linker flexibility in PROTAC design. With MW 200.28 and TPSA 50.36 Ų, it satisfies Rule-of-Three criteria for fragment screening. Supplied at 98% purity for direct use in SPR, NMR, and thermal shift assays.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B13619497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCC(C)(C)NC(=O)COC1CNC1
InChIInChI=1S/C10H20N2O2/c1-4-10(2,3)12-9(13)7-14-8-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)
InChIKeyLIJYJGZFECXJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide: A Precisely Substituted Azetidine Building Block for Target Validation


2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide (CAS 1341882-70-9) belongs to the class of 3-alkoxy-azetidine acetamides, which are widely employed as versatile building blocks in medicinal chemistry due to the unique conformational rigidity and basicity of the azetidine ring [1]. The defining structural feature is the sterically demanding tert-pentyl (1,1-dimethylpropyl) substituent on the amide nitrogen, which systematically differentiates its physicochemical profile—quantitatively altering lipophilicity, steric bulk, and hydrogen-bonding capacity—from N-alkyl analogues carrying smaller or linear alkyl chains. These quantifiable differences carry direct consequences for fragment-based screening hit rates, scaffold-hopping campaigns, and the optimization of ADME properties [2].

Why Non‑Optimized N‑Substitution in 2‑(Azetidin‑3‑yloxy)‑N‑(tert‑pentyl)acetamide Series Causes Property Failure


Within the 2‑(azetidin‑3‑yloxy)acetamide scaffold, the N‑alkyl substituent is the primary driver of logP, aqueous solubility, and metabolic vulnerability. Even closely related analogues—such as the N‑ethyl (CAS 1339626‑39‑9) or N‑pentan‑3‑yl (CAS 1340448‑07‑8) derivatives—exhibit logP values that span a range of >1.4 units, directly impacting permeability, off‑target pharmacology, and microsomal stability [REFS‑1]. Therefore, treating these compounds as interchangeable “azetidine building blocks” without accounting for the N‑substituent introduces systematic error in quantitative structure–activity relationships (QSAR), fragment growing, and pharmacokinetic modeling. The evidence below quantifies exactly where the tert‑pentyl substituent confers a measurable advantage or differentiation relative to the most commercially available analogues [REFS‑2].

Quantitative Differentiation of 2‑(Azetidin‑3‑yloxy)‑N‑(tert‑pentyl)acetamide: Procurement‑Worthy Evidence Against Closest N‑Alkyl Analogues


Lipophilicity (logP) Tuning: 1.38‑Unit Increase Over N‑Ethyl Analogue

The measured logP of 2‑(azetidin‑3‑yloxy)‑N‑(tert‑pentyl)acetamide is 0.28 (Leyan, CAS 1341882‑70‑9) [REFS‑1]. This represents a 1.38‑unit increase relative to the N‑ethyl analogue 2‑(azetidin‑3‑yloxy)‑N‑ethylacetamide, which has a logP of −1.10 (Fluorochem, CAS 1339626‑39‑9) [REFS‑2]. For the N‑isopropyl analogue (CAS 1342737‑53‑4) the logP is −0.50 [REFS‑3], and for the N‑(pentan‑3‑yl) analogue (CAS 1340448‑07‑8) the logP is 0.36 [REFS‑4]. The tert‑pentyl derivative occupies a logP window (~0.3) that is >1.3 units above the N‑ethyl and N‑isopropyl homologues, yet within 0.1 unit of the N‑(pentan‑3‑yl) regioisomer, enabling fine control of hydrophobicity in fragment elaboration while preserving solubility margins.

Lipophilicity logP Fragment-based drug discovery

Steric Bulk Differentiation: Molecular Weight and Rotatable Bond Count Relative to N‑Alkyl Comparators

The molecular weight of 2‑(azetidin‑3‑yloxy)‑N‑(tert‑pentyl)acetamide is 200.28 g·mol⁻¹ [REFS‑1]. This is 42.07 g·mol⁻¹ heavier than the N‑ethyl analogue (MW 158.20) [REFS‑2] and 28.06 g·mol⁻¹ heavier than the N‑isopropyl analogue (MW 172.22) [REFS‑3]. The rotatable bond count is 5, compared to 4 for the N‑ethyl and N‑isopropyl analogues [REFS‑1][REFS‑2][REFS‑3]. The tert‑pentyl group introduces a quaternary β‑carbon, increasing steric occupancy near the amide carbonyl and reducing conformational flexibility relative to linear alkyl chains of equal carbon count.

Steric hindrance Molecular weight Rotatable bonds

Hydrogen Bond Donor/Acceptor Balance and Topological Polar Surface Area (TPSA) Consistency Across the Series

The target compound maintains exactly 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), identical to the N‑ethyl, N‑isopropyl, and N‑(pentan‑3‑yl) analogues [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. The TPSA is 50.36 Ų [REFS‑5], matching the 50.4 Ų of the N‑(pentan‑3‑yl) analogue [REFS‑4]. This constancy demonstrates that the tert‑pentyl group achieves its physicochemical differentiation (logP, steric bulk) without altering the fundamental hydrogen‑bonding pharmacophore, allowing researchers to probe hydrophobic and steric effects independently of HBA/HBD changes.

Hydrogen bonding TPSA ADME prediction

Class‑Level Evidence: Azetidine Core Metabolic Stability Advantage and Tert‑Pentyl Contribution

The azetidine ring has been reported to confer improved metabolic stability relative to larger nitrogen heterocycles (e.g., piperidine, pyrrolidine) due to its higher ring‑strain energy and reduced basicity, which can lower susceptibility to CYP450‑mediated N‑dealkylation [REFS‑1]. The tert‑pentyl substituent introduces a quaternary α‑carbon that further shields the amide nitrogen from oxidative metabolism—a steric protection effect well‑documented for tert‑alkyl amides in drug design [REFS‑2]. No direct head‑to‑head metabolic stability data comparing 2‑(azetidin‑3‑yloxy)‑N‑(tert‑pentyl)acetamide with N‑ethyl or N‑isopropyl analogues have been published; this evidence is therefore class‑level inference based on established metabolic chemistry principles.

Metabolic stability CYP450 Azetidine

Highest‑Value Application Scenarios for 2‑(Azetidin‑3‑yloxy)‑N‑(tert‑pentyl)acetamide


Fragment‑Based Drug Discovery (FBDD) Libraries Requiring logP‑Optimized Azetidine Fragments

With a vendor‑reported logP of 0.28 and molecular weight of 200.28 g·mol⁻¹, 2‑(azetidin‑3‑yloxy)‑N‑(tert‑pentyl)acetamide satisfies the Rule‑of‑Three criteria (MW <300, logP ≤3, HBD ≤3, HBA ≤3) essential for fragment screening [REFS‑1]. Its 98% commercial purity (Bidepharm, Leyan) enables direct use in SPR, NMR, and thermal shift assays without repurification. The tert‑pentyl substituent provides a logP window (~0.3) that is >1.3 units above the N‑ethyl fragment, allowing medicinal chemists to screen fragments spanning a broader hydrophobicity range using the same azetidine‑oxy‑acetamide core.

Scaffold‑Hopping in Kinase or GPCR Inhibitor Programs Targeting the Hinge Region

The 3‑azetidinyloxy motif is a recognized bioisostere for morpholine or piperidine in kinase hinge‑binding motifs [REFS‑2]. The tert‑pentyl amide tail offers steric differentiation from the commonly employed N‑isopropyl or N‑ethyl variants used in published Type I kinase inhibitors. The conserved HBA/HBD count (3/2) and TPSA (50.36 Ų) mean that the tert‑pentyl derivative can be incorporated into existing inhibitor scaffolds without altering hydrogen‑bonding geometry, while the increased logP and steric bulk may improve selectivity for hydrophobic back pockets.

CNS Penetrant Probe Design Exploiting Balanced logP and Low TPSA

Compounds targeting CNS indications require logP typically between 1 and 3 and TPSA <90 Ų for passive blood–brain barrier penetration [REFS‑3]. The target compound’s logP of 0.28 falls slightly below this optimal range but can be readily increased through subsequent fragment elaboration, while its TPSA of 50.36 Ų is well within CNS‑penetrant space. The azetidine ring’s lower basicity relative to piperidine further reduces P‑glycoprotein efflux susceptibility, making this building block a strategic choice for CNS‑oriented fragment‑to‑lead programs. The class‑level metabolic stability inference (shielded tert‑pentyl amide) additionally suggests lower first‑pass clearance compared to N‑ethyl analogues.

PROTAC Linker Design Requiring Sterically Defined Azetidine‑Containing Building Blocks

In PROTAC (Proteolysis Targeting Chimera) development, linker composition critically impacts ternary complex formation and degradation efficiency [REFS‑4]. The tert‑pentyl group introduces a quaternary carbon branch point that can reduce linker flexibility without extending linear atom count, potentially improving the pharmacokinetic profile of the final conjugate. The azetidine ring’s high Fsp³ character (0.8 reported for the N‑ethyl analogue [REFS‑5]) statistically correlates with higher clinical success rates by reducing off‑target promiscuity. The 2‑(azetidin‑3‑yloxy)‑N‑(tert‑pentyl)acetamide building block provides a compact, sterically defined attachment point for E3‑ligase‑binding moieties in heterobifunctional degrader design.

Quote Request

Request a Quote for 2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.